molecular formula C17H11Cl2F3N4O B2976382 N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-36-1

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2976382
CAS No.: 321431-36-1
M. Wt: 415.2
InChI Key: CJUOZBFMMMHHHT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazole derivatives, which are widely studied for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dichloroaniline with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the inhibition of key enzymes and proteins. The compound binds to the active sites of these enzymes, blocking their activity and leading to the disruption of essential biological processes. This inhibition can result in the death of microbial cells or the prevention of cancer cell proliferation .

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific structural features and the presence of both dichlorophenyl and trifluoromethyl groups. Similar compounds include:

    N-(2,6-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Differing by the position of the chlorine atoms.

    N-(2,4-dichlorophenyl)-5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Differing by the position of the trifluoromethyl group.

    N-(2,4-dichlorophenyl)-5-methyl-1-[3-(difluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Differing by the substitution of trifluoromethyl with difluoromethyl

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(16(27)24-14-6-5-11(18)8-13(14)19)25-26(9)12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUOZBFMMMHHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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